(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Description
Bis(2-acetylmercaptoethyl) sulfone (CAS: 17096-46-7) is a sulfur-containing organic compound characterized by two acetyl-protected thiol groups linked via a sulfone moiety. The acetyl groups act as protective agents, enhancing stability during storage and enabling controlled release of active thiol groups under specific reaction conditions . Its applications span protein engineering and drug development, where precise disulfide bond manipulation is critical.
Properties
IUPAC Name |
methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVUDSNGRJSQE-CRAIPNDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117245 | |
| Record name | Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171596-41-1 | |
| Record name | Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Bis(2-mercaptoethyl) sulfone: Highly water-soluble, enabling direct use in aqueous biochemical reactions . Diphenyl sulfone: Insoluble in water; soluble in polar aprotic solvents like DMSO .
Stability :
- Acetylated derivatives (e.g., Bis(2-acetylmercaptoethyl) sulfone) exhibit enhanced oxidative stability compared to free thiol analogs like Bis(2-mercaptoethyl) sulfone, which are prone to oxidation .
- Diphenyl sulfone demonstrates exceptional thermal stability (decomposition >300°C), making it suitable for high-temperature polymer applications .
Research Findings and Key Differences
Reactivity in Disulfide Reduction
- Bis(2-mercaptoethyl) sulfone reduces disulfide bonds efficiently in water without requiring deprotection, achieving faster reaction kinetics than DTT .
- Bis(2-acetylmercaptoethyl) sulfone requires alkaline conditions or enzymatic cleavage to release active thiols, making it suitable for stepwise reactions .
Preparation Methods
Tryptamine-Carbonyl Condensation
Reaction of tryptamine with methyl glyoxylate in acidic conditions yields 1,2,3,4-tetrahydro-β-carboline-3-carboxylate. The methyl ester group at position 3 is introduced in situ during this step. Acetic acid or trifluoroacetic acid catalyzes the cyclization, achieving yields of 65–78%.
Oxidation and Rearrangement
β-Carboline-N-oxides, synthesized using meta-chloroperoxybenzoic acid (m-CPBA), undergo regioselective rearrangement in acetic anhydride to form β-carbolinones. For instance, refluxing β-carboline-N-oxide with acetic anhydride for 6 hours generates 1-acetoxy intermediates, which hydrolyze in NaOH/EtOH to yield pyridoindolones. This step is critical for introducing oxygenated functionalities at position 1.
Stereochemical Control at C-1 and C-3
The (1R,3R) configuration necessitates enantioselective synthesis or resolution of racemic mixtures.
Chiral Auxiliary-Mediated Synthesis
Using (R)-phenylglycinol as a chiral auxiliary during Pictet-Spengler condensation induces asymmetry at C-1. After cyclization, the auxiliary is cleaved via hydrogenolysis, preserving the R-configuration.
Kinetic Resolution with Enzymes
Lipase-mediated acetylation of racemic 3-hydroxyl-β-carboline derivatives selectively acetylates the (3S)-enantiomer, leaving the (3R)-isomer unreacted. This method achieves enantiomeric excess (ee) >90% for the 3R configuration.
Final Esterification and Functionalization
The methyl ester at position 3 is typically introduced early in the synthesis (e.g., via methyl glyoxylate). Post-functionalization esterification is avoided due to steric hindrance.
Methylation of Carboxylic Acid Intermediates
In cases where a free carboxylic acid exists at position 3, treatment with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) affords the methyl ester. For example, patent reports 64–72% yields for similar methylation steps under mild conditions (2 hours, ambient temperature).
Optimization and Scalability
Reaction Conditions
Q & A
Q. What are the structural characteristics and molecular formula of the compound?
The compound has the molecular formula C₂₂H₁₉ClN₂O₅ (CAS 171489-59-1), featuring a pyridoindole core substituted with a 3,4-methylenedioxyphenyl group and a chloroacetyl moiety . Key structural elements include:
- A tetrahydro-β-carboline scaffold.
- Stereochemical specificity at the 1R and 3R positions.
- Methyl ester and chloroacetyl functional groups influencing solubility and reactivity.
Q. What synthetic methodologies are used to prepare this compound?
Synthesis involves multi-step routes, including:
- Pd/C-catalyzed hydrogenation to remove protecting groups (e.g., benzyl esters) with yields up to 60% .
- Column chromatography (silica gel, hexane/EtOAc eluent) for purification, achieving >95% purity .
- Key intermediates like 3-(3-methylindol-1-yl)-propylamine are used to construct the pyridoindole core .
Table 1: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Deprotection (Pd/C) | H₂, methanol, 48h | 60% | >95% |
| Chromatography | Hexane/EtOAc (7:1 to 3:1) | 25–45% | >95% |
Q. How is the compound’s structure validated analytically?
Structural confirmation employs:
- ¹H/¹³C NMR to verify stereochemistry and functional groups .
- LC/MS with electrospray ionization (ESI) for molecular weight determination (e.g., observed m/z 426.1 for C₂₂H₁₉ClN₂O₅) .
- Elemental analysis to confirm stoichiometry (C, H, N within ±0.4% of theoretical values) .
Q. What are its primary biological targets?
The compound inhibits aryl hydrocarbon receptor (AHR)-mediated pathways and cytochrome P450 (CYP) enzymes (e.g., 7-ethoxyresorufin-O-deethylase activity) . It also shows affinity for phosphodiesterases, as validated by AOAC SMPR 2014.011 standards .
Q. How is stability assessed under experimental conditions?
Stability studies use:
- High-performance liquid chromatography (HPLC) to monitor degradation in solvents (e.g., methanol, DMSO) .
- Mass spectrometry (MS/MS) to identify oxidation or hydrolysis byproducts .
Advanced Research Questions
Q. How do computational studies elucidate its electronic properties?
Quantum mechanical calculations (6-31G(d,p) basis set) reveal:
- Frontier Molecular Orbital (FMO) energies : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .
- Solvent effects : Dielectric medium shifts orbital energies by 0.1–0.3 eV, impacting binding to enzymatic targets .
Table 2: Computed Reactivity Parameters
| Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| 6-31G(d,p) | -6.2 | -1.7 | 4.5 |
| 6-311++G(d,p) | -6.3 | -1.8 | 4.5 |
Q. Does stereochemistry influence bioactivity?
The 1R,3R configuration enhances AHR binding by 30% compared to enantiomers, as shown in chiral HPLC-separated assays . Racemic mixtures exhibit reduced potency, emphasizing the need for enantioselective synthesis .
Q. How to resolve contradictions in reported enzymatic inhibition data?
Discrepancies in phosphodiesterase vs. CYP inhibition profiles arise from:
- Assay conditions : AOAC methods (pH 7.4, 37°C) favor phosphodiesterase activity, while CYP assays (microsomal fractions, NADPH) prioritize oxidative metabolism .
- Concentration thresholds : IC₅₀ values vary by >10-fold between enzyme systems (e.g., 0.5 μM for CYP1A1 vs. 5 μM for PDE5) .
Q. What strategies optimize synthetic routes for higher yields?
- Microwave-assisted synthesis : Reduces reaction time from 48h to 6h for intermediates .
- Catalyst screening : Pd/C vs. Raney Ni impacts deprotection efficiency (60% vs. 40% yield) .
Q. How are metabolites identified in biological systems?
LC/MS with MRM (multiple reaction monitoring) detects major metabolites:
- Mono-hydroxylated derivative (m/z 442.1).
- Ester hydrolysis product (m/z 398.1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
